molecular formula C20H17NO2 B8786145 Methyl 4-(diphenylamino)benzoate CAS No. 25069-30-1

Methyl 4-(diphenylamino)benzoate

Cat. No.: B8786145
CAS No.: 25069-30-1
M. Wt: 303.4 g/mol
InChI Key: LMPDKTVEQHXQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(diphenylamino)benzoate is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25069-30-1

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

methyl 4-(N-phenylanilino)benzoate

InChI

InChI=1S/C20H17NO2/c1-23-20(22)16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

LMPDKTVEQHXQKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the general procedure A, methyl 4-chlorobenzoate (88 mg, 0.52 mmol) reacted with aniline (57 mg, 0.61 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (260 mg, 1.23 mmol) in DME at 100° C. for 24 h to give the title compound (111 mg, 96%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 7.94 (d, 2H, J=7.6 Hz), 7.35 (t, 2H, J=6.0 and 7.6 Hz), 7.19 (d, 2H, J=7.6 Hz), 7.08 (t, 1H, J=7.6 Hz), 7.01 (d, 2H, J=8.8 Hz), 6.27 (bs, 1H), 3.89 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 166.97, 148.06, 140.75, 131.36, 129.37, 122.91, 120.74, 120.27, 114.41, 51.65. GC/MS(EI): m/z 227 (M+).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
260 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.